3,7-Diiodo-6-hydroxy indazole
Overview
Description
3,7-Diiodo-6-hydroxy indazole is a derivative of indazole, a significant heterocyclic compound known for its diverse biological activities. The compound features two iodine atoms at positions 3 and 7, and a hydroxyl group at position 6 on the indazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diiodo-6-hydroxy indazole typically involves the iodination of 6-hydroxy indazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 3 and 7 positions of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,7-Diiodo-6-hydroxy indazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as zinc dust in acetic acid.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or thiourea.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Zinc dust in acetic acid or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed:
Oxidation: Formation of 3,7-diiodo-6-oxo indazole.
Reduction: Formation of 6-hydroxy indazole.
Substitution: Formation of 3,7-diazido-6-hydroxy indazole or 3,7-dithiocarbamoyl-6-hydroxy indazole.
Scientific Research Applications
3,7-Diiodo-6-hydroxy indazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,7-Diiodo-6-hydroxy indazole involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound may also interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
6-Hydroxy indazole: Lacks the iodine atoms, resulting in different chemical reactivity and biological activity.
3,7-Dibromo-6-hydroxy indazole: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and potency.
3,7-Diiodo indazole: Lacks the hydroxyl group, affecting its hydrogen bonding capability and biological interactions.
Uniqueness: 3,7-Diiodo-6-hydroxy indazole is unique due to the presence of both iodine atoms and a hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
3,7-diiodo-2H-indazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2O/c8-5-4(12)2-1-3-6(5)10-11-7(3)9/h1-2,12H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGWEAWKXEYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NNC(=C21)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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